![molecular formula C18H18N2OS B5529889 6-methoxy-4-methyl-2-[(2-phenylethyl)thio]quinazoline](/img/structure/B5529889.png)
6-methoxy-4-methyl-2-[(2-phenylethyl)thio]quinazoline
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Overview
Description
“6-methoxy-4-methyl-2-[(2-phenylethyl)thio]quinazoline” is an organic compound that belongs to the class of quinazolines. Quinazolines are a type of heterocyclic compounds, which are compounds that contain atoms of at least two different elements as members of its rings . The methoxy, methyl, phenylethyl, and thio groups attached to the quinazoline ring could potentially influence its physical and chemical properties, as well as its reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, which is a type of bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms) . The various functional groups (methoxy, methyl, phenylethyl, and thio) would be attached to specific positions on the quinazoline ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the methoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions . The thio group could potentially undergo reactions typical of thiols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the methoxy group could potentially increase the compound’s solubility in polar solvents .Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
The compound’s structure suggests potential activity in the realm of medicinal chemistry. Its quinazoline core is present in many pharmacologically active compounds, indicating that it could serve as a scaffold for synthesizing new therapeutic agents. Researchers might explore its derivatives for antihypertensive or anticancer properties, as quinazoline derivatives have shown promise in these areas .
Agriculture: Pesticide Development
In agriculture, such compounds could be investigated for their potential use as pesticides. The thioether group in “6-methoxy-4-methyl-2-[(2-phenylethyl)thio]quinazoline” might interact with certain enzymes or receptors in pests, leading to the development of new, more effective pesticides .
Material Science: Advanced Material Synthesis
The unique chemical structure of this compound could be utilized in material science for the synthesis of advanced materials. Its potential to form stable crystalline structures can be valuable in creating new types of polymers or coatings with specific properties .
Environmental Science: Pollutant Degradation
Environmental science could benefit from the study of this compound in the degradation of pollutants. Its potential to act as a catalyst in chemical reactions might be harnessed to break down harmful environmental pollutants into less toxic forms .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, “6-methoxy-4-methyl-2-[(2-phenylethyl)thio]quinazoline” could be studied for its enzyme inhibition properties. The compound could interact with specific enzymes, providing insights into enzyme function and aiding in the development of enzyme inhibitors for therapeutic use .
Pharmacology: Drug Interaction Studies
Pharmacological research might explore the interactions between this compound and various drugs. Its potential to bind to receptors or influence metabolic pathways could lead to discoveries in drug efficacy and safety .
Analytical Chemistry: Chromatography and Spectroscopy
Lastly, in analytical chemistry, this compound could be used as a standard or reagent in chromatography and spectroscopy. Its distinct chemical signature allows for its use in calibrating instruments or as a comparison standard in the analysis of complex mixtures .
Future Directions
properties
IUPAC Name |
6-methoxy-4-methyl-2-(2-phenylethylsulfanyl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13-16-12-15(21-2)8-9-17(16)20-18(19-13)22-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNJQOQQKDGZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SCCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-methyl-2-[(2-phenylethyl)sulfanyl]quinazoline |
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